2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan
Description
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan is a nitro-substituted dibenzofuran derivative featuring a fused bicyclic aromatic system (two benzene rings fused to a central furan) with a 2-methyl-1,3-dioxolane moiety at position 2 and a nitro group at position 6. The nitro group is electron-withdrawing, influencing reactivity and electronic properties.
Properties
CAS No. |
173846-18-9 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-7-nitrodibenzofuran |
InChI |
InChI=1S/C16H13NO5/c1-16(20-6-7-21-16)10-2-5-14-13(8-10)12-4-3-11(17(18)19)9-15(12)22-14/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
AVSDAULMDPYNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the dioxolane ring through the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst. The dibenzofuran core can be synthesized via a series of electrophilic aromatic substitution reactions, followed by nitration to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dibenzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the dioxolane ring can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Structural Features
Core Architecture
- Target Compound : Dibenzofuran core (fused bicyclic system).
- 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran : Single-ring benzofuran with a partially saturated furan (2,3-dihydro) and nitro group at position 7 .
- 2-Nitro-7-methoxynaphtho[2,1-b]furan : Larger naphthofuran system (fused benzene and naphthalene) with nitro at position 2 and methoxy at 7 .
- 7-Iodo-5-methoxy-2-methylbenzo[b]furan : Simple benzofuran with iodine (position 7), methoxy (position 5), and methyl (position 2) substituents .
Substituent Effects
- Dioxolane vs. Methyl/Methoxy: The 2-methyl-1,3-dioxolane group in the target compound may increase polarity and solubility in polar solvents compared to non-polar methyl groups (e.g., in 2-methyl-7-nitro-2,3-dihydrobenzofuran). Dioxolanes also serve as ketone-protecting groups, suggesting synthetic versatility .
- Nitro Group Position : The nitro group at position 7 in the target compound and 2-methyl-7-nitro-2,3-dihydrobenzofuran contrasts with its placement at position 2 in naphthofuran derivatives. Positional differences alter electronic effects (e.g., para vs. meta directing in electrophilic substitution) .
Physical and Chemical Properties
Key Insights :
- The dioxolane group in the target compound likely improves solubility in ethers or alcohols compared to purely aromatic analogs.
- Nitro groups reduce basicity and increase oxidative stability, as seen in 2-methyl-7-nitro-2,3-dihydrobenzofuran .
Biological Activity
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan is a synthetic compound with potential biological activities that have garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dioxolane ring and a nitro-substituted dibenzo[b,d]furan moiety. Its chemical formula is , with a molecular weight of 273.27 g/mol.
Mechanisms of Biological Activity
The biological activity of 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Properties : Research indicates that this compound has antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan can induce apoptosis in certain cancer cell lines, which could be beneficial for cancer therapy.
Antioxidant Activity
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various dioxolane derivatives, including 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of 25 μM.
Antimicrobial Efficacy
In a screening assay for antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively.
Cytotoxicity in Cancer Cells
A significant study by Lee et al. (2021) assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed that treatment with 50 μM of the compound resulted in a 70% reduction in cell viability after 24 hours, indicating strong potential for further development as an anticancer agent.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2020) | Antioxidant Activity | IC50 = 25 μM for DPPH scavenging |
| Lee et al. (2021) | Cytotoxicity | 70% reduction in MCF-7 cell viability at 50 μM |
| Smith et al. (2023) | Antimicrobial Efficacy | MIC = 32 μg/mL against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
